molecular formula C10H11NO B1313558 5-Methoxy-7-methyl-1H-indole CAS No. 61019-05-4

5-Methoxy-7-methyl-1H-indole

Cat. No.: B1313558
CAS No.: 61019-05-4
M. Wt: 161.2 g/mol
InChI Key: YGPVRHHGKCQSIL-UHFFFAOYSA-N
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Description

5-Methoxy-7-methyl-1H-indole is a heterocyclic organic compound with the molecular formula C10H11NO. It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. This compound is characterized by a methoxy group at the 5-position and a methyl group at the 7-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Mechanism of Action

Target of Action

5-Methoxy-7-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

The bioavailability of indole derivatives can be influenced by factors such as the compound’s chemical structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given the wide range of biological activities associated with indole derivatives . For instance, some indole derivatives have been found to inhibit cell growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Additionally, factors such as temperature and pH could potentially affect the stability and activity of the compound .

Biochemical Analysis

Biochemical Properties

5-Methoxy-7-methyl-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the growth of tobacco cells, an effect that can be partially reversed by indole and tryptophan . This suggests that this compound may interact with enzymes involved in tryptophan metabolism or signaling pathways. Additionally, it has been used as an intermediate in the synthesis of compounds with pharmacological properties, such as inhibitors of protein kinases .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit tobacco cell growth . This inhibition may be linked to its impact on specific signaling pathways or metabolic processes within the cells. , suggesting that this compound may also exhibit similar effects on different cell types.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It may exert its effects through binding interactions with specific proteins or enzymes, leading to their inhibition or activation. For instance, indole derivatives have been found to bind with high affinity to multiple receptors, influencing their activity and downstream signaling pathways . Additionally, this compound may affect gene expression by modulating transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability and degradation under different conditions . The long-term effects of this compound on cellular function may depend on its concentration, exposure duration, and the specific cell type being studied.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, indole derivatives have been shown to possess antiviral and anticancer activities at specific concentrations . Excessive doses may result in toxicity or other adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It may influence metabolic flux or metabolite levels by modulating the activity of key enzymes. For instance, indole derivatives have been shown to interact with enzymes involved in tryptophan metabolism . This interaction can affect the levels of tryptophan and its metabolites, potentially influencing cellular processes and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters or binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. For example, indole derivatives have been reported to interact with transporters involved in amino acid transport . This interaction may influence the distribution of this compound within cells and tissues, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives have been shown to localize to specific cellular compartments, influencing their activity and interactions with other biomolecules . The precise subcellular localization of this compound may determine its role in various cellular processes and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-7-methyl-1H-indole typically involves the following steps:

    Starting Materials: The synthesis often begins with commercially available starting materials such as 5-methoxyindole and 7-methylindole.

    Methylation: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors where the reagents are mixed and reacted under controlled conditions.

    Continuous Flow Systems: For more efficient and scalable production, continuous flow systems can be employed, allowing for better control over reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-7-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles such as halogens, nitro groups, or sulfonyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced indole derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

5-Methoxy-7-methyl-1H-indole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for drug development.

    Medicine: Research indicates its potential use in developing treatments for various diseases due to its biological activity.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    5-Methoxyindole: Lacks the methyl group at the 7-position.

    7-Methylindole: Lacks the methoxy group at the 5-position.

    Indole: The parent compound without any substitutions.

Uniqueness: 5-Methoxy-7-methyl-1H-indole is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its unsubstituted or singly substituted counterparts.

Properties

IUPAC Name

5-methoxy-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-5-9(12-2)6-8-3-4-11-10(7)8/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPVRHHGKCQSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80491730
Record name 5-Methoxy-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80491730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61019-05-4
Record name 5-Methoxy-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80491730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-methoxy-2-methylanaline (0.36 mole, 50.0 g) in methylene chloride (450 mL) cooled to 10° C. (acetone/ice) was added a solution of 1.0 M boron trichloride in methylene chloride (0.50 mole, 500 mL) while maintaining the reaction temperature below −10° C. Chloroacetonitrile (1.82 mole, 137.6 g) was added to the reaction while maintaining the internal temperature below 0° C. This was followed by the addition of diethylaluminum chloride (0.40 mole, 48.34 g, 50 mL) while maintaining the reaction temperature below 0° C. The solution was then refluxed for 5.25 hours. The reaction was cooled to room temperature and carefully treated with 5N hydrochloric acid (0.450 L) and water (1 L). The suspension was heated to reflux and cooled to room temperature. The phases were separated and the aqueous phase was extracted with methylene chloride (3×500 mL). The combined organic phases were filtered through a pad of silica (height of silica=8 cm) in a scintered glass funnel (inner diameter of funnel=12 cm). Material eluted from silica pad with methylene chloride (3×500 mL) to afford 1-(2-amino-5-methoxy-3-methylphenyl)-2-chloroethanone plus chloroacetonitrile. The mixture was concentrated in vacuo to afford 40.1 g (51%) 1-(2-amino-5-methoxy-3-methylphenyl)-2-chloroethanone that slowly crystallized. A solution of 1-(2-amino-5-methoxy-3-methylphenyl)-2-chloroethanone (0.19 mole, 40.1 g) in 9:1 dioxane:water (935 mL) was added sodium borohydride (0.19 mole, 7.1 g). The reaction was stirred one hour at room temperature refluxed for 4.5 hours. The reaction was cooled to room temperature and treated with 1N hydrochloric acid (310 mL). This mixture was heated to 80° C. and cooled to room temperature. The reaction was treated with water (500 mL), extracted with ethyl acetate (3×500 mL) and the organic phases were combined, concentrated in vacuo to afford an oil. The oil was dissolved in methylene chloride and filtered through a pad of silica (height of silica=10 cm) in a scinter glass funnel (inner diameter of funnel=14.5 cm). Material eluted with methylene chloride. Fractions containing the title compound were combined, concentrated in vacuo to afford 23.32 g (77%) of the title compound as an oil: mass spectrum (ion spray): m/z=161 (M); 1H NMR (DMSOd6): 7.25 (t, J=2.93 Hz, 1H), 6.84 (d, J=2.20 Hz, 1H), 6.53 (d, J=1.46 Hz, 1H), 6.32 (dd, J=2.93, 1.83 Hz, 1H), 3.71 (s, 3H), 2.41 (s, 3H).
Quantity
40.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
935 mL
Type
solvent
Reaction Step One
Quantity
310 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
77%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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